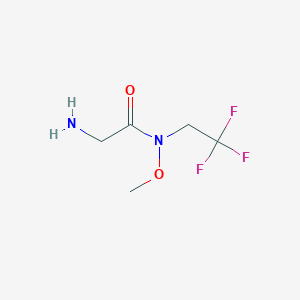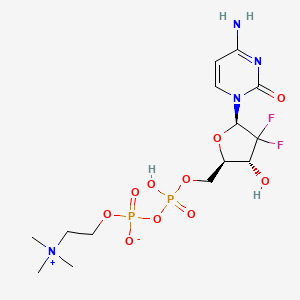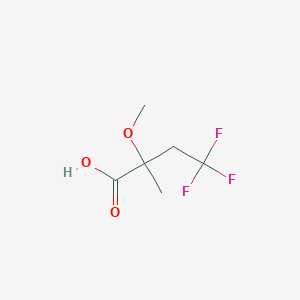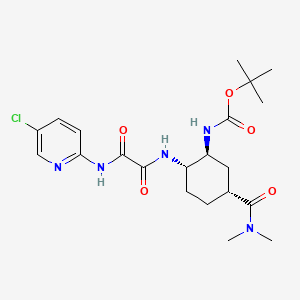![molecular formula C33H38N4O6Si B13433068 10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin: is a derivative of riboflavin, commonly known as vitamin B2. This compound is synthesized by modifying the riboflavin molecule with a tert-butyldiphenylsilyl group at the 5’-hydroxyl position. The modification enhances the stability and solubility of riboflavin, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin typically involves the protection of the hydroxyl group at the 5’ position of riboflavin. The process can be summarized as follows:
Starting Material: Riboflavin (Vitamin B2)
Protecting Group: tert-Butyldiphenylsilyl chloride
Catalyst: Imidazole or pyridine
Solvent: Anhydrous dichloromethane or tetrahydrofuran
The reaction proceeds by mixing riboflavin with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix riboflavin and tert-butyldiphenylsilyl chloride.
Purification: Employing industrial-scale chromatography or crystallization methods.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the silyl group or the riboflavin core.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield riboflavin derivatives with modified functional groups, while substitution reactions can introduce new groups at the 5’ position.
Aplicaciones Científicas De Investigación
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of riboflavin derivatives for various applications.
Mecanismo De Acción
The mechanism of action of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin involves its interaction with biological molecules. The silyl group enhances the stability and solubility of riboflavin, allowing it to effectively participate in biochemical reactions. The compound targets specific enzymes and pathways involved in cellular metabolism and energy production.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-uridine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-cytidine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-adenosine
Uniqueness
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin is unique due to its specific modification of riboflavin, which enhances its stability and solubility. This makes it particularly useful in applications where riboflavin’s natural properties are insufficient.
Propiedades
Fórmula molecular |
C33H38N4O6Si |
|---|---|
Peso molecular |
614.8 g/mol |
Nombre IUPAC |
10-[(2S,3S,4R)-5-[tert-butyl(diphenyl)silyl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C33H38N4O6Si/c1-20-16-24-25(17-21(20)2)37(30-28(34-24)31(41)36-32(42)35-30)18-26(38)29(40)27(39)19-43-44(33(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17,26-27,29,38-40H,18-19H2,1-5H3,(H,36,41,42)/t26-,27+,29-/m0/s1 |
Clave InChI |
LJVOUHKUGLNZAY-GKRYNVPLSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)
![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)


![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)





![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)


